molecular formula C25H35N5O2 B3018413 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 941914-09-6

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B3018413
CAS No.: 941914-09-6
M. Wt: 437.588
InChI Key: IFUTVFNHMCOTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a structurally complex oxalamide derivative featuring a central oxalamide (N-C(=O)-C(=O)-N) backbone. The N1-position is substituted with a 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl group, while the N2-position is linked to a phenethyl moiety. The dimethylamino group (-N(CH₃)₂) on the phenyl ring is a strong electron-donating substituent, which may enhance solubility and reactivity.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-28(2)22-11-9-21(10-12-22)23(30-17-15-29(3)16-18-30)19-27-25(32)24(31)26-14-13-20-7-5-4-6-8-20/h4-12,23H,13-19H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUTVFNHMCOTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H30N6O4
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 900006-28-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : The process begins with the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate compound.
  • Final Product Formation : This intermediate is subsequently reacted with phenethyloxalamide under controlled conditions to yield the final product.

Anticonvulsant Activity

Research has shown that compounds similar to this compound exhibit anticonvulsant properties. A study evaluating various N-phenyl derivatives demonstrated that certain compounds effectively protected against seizures in animal models, particularly in the maximal electroshock (MES) test .

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES ProtectionTime Point (h)
Compound 19300Yes0.5
Compound 14100Yes4
Morpholine Derivative 24100Yes0.5

This table summarizes the findings from pharmacological studies indicating that the molecular structure significantly influences anticonvulsant activity.

The mechanism by which this compound exerts its effects may involve:

  • Interaction with Ion Channels : The compound may bind to voltage-sensitive sodium channels, modulating neuronal excitability.
  • Receptor Modulation : It could interact with various neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Antidepressant Effects : Compounds containing dimethylaminophenyl groups have been investigated for their potential antidepressant effects through their action on monoamine transporters .
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, suggesting a role in treating neurodegenerative diseases.
  • Pharmacological Profiles : A comparative analysis indicated that structural modifications can lead to variations in pharmacological profiles, affecting potency and selectivity for biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related oxalamide derivatives, focusing on substituents, molecular properties, and functional implications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Implications
N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide (Target) Not Provided Inferred: ~C₂₅H₃₄N₆O₂ ~438.5* 4-(Dimethylamino)phenyl; 4-methylpiperazin-1-yl; phenethyl Enhanced electron donation from -N(CH₃)₂ may improve solubility/reactivity .
N1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide 903255-42-5 C₂₄H₃₂N₄O₃ 424.5 4-Methoxyphenyl; 4-methylpiperazin-1-yl; phenethyl Methoxy (-OCH₃) is less electron-donating than -N(CH₃)₂, potentially reducing reactivity .
N1-(2-(4-Phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide 1049369-32-5 C₂₁H₂₃F₃N₄O₂ 420.4 4-Phenylpiperazin-1-yl; 4-(trifluoromethyl)phenyl Trifluoromethyl (-CF₃) increases lipophilicity and metabolic stability .
N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide 1049399-02-1 C₂₂H₂₇FN₄O₄ 398.5 2-Fluorophenyl; piperazin-1-yl; phenethyl Fluorine substitution may alter binding affinity and pharmacokinetics .

*Estimated based on structural analogy to CAS 903255-42-5 .

Key Findings:

Substituent Effects: The target compound’s dimethylamino group (-N(CH₃)₂) is more electron-donating than the methoxy (-OCH₃) group in the analog CAS 903255-42-5. This difference may enhance solubility and reactivity, as seen in studies where dimethylamino-substituted benzoates outperformed methoxy analogs in polymerization reactions . The trifluoromethyl group (-CF₃) in CAS 1049369-32-5 increases lipophilicity, which could improve blood-brain barrier penetration but may reduce aqueous solubility .

Piperazine Modifications: 4-Methylpiperazine (target compound) introduces steric hindrance and basicity compared to unsubstituted piperazine (e.g., CAS 1049399-02-1). This substitution can influence binding to amine-sensitive targets, such as serotonin or dopamine receptors .

Analytical Challenges :

  • Structural similarities among these compounds (e.g., fluorophenyl vs. methylpiperazine variants) pose risks of misidentification, as reported in cases involving fentanyl analogs . Advanced separation techniques (e.g., HPLC-MS) are critical for differentiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.